OG-L002 Demonstrates Superior LSD1 Inhibitory Potency Compared to Tranylcypromine (TCP)
OG-L002 inhibits LSD1 with an IC50 of 20 nM in a cell-free assay, representing a 50-fold improvement in potency over the comparator tranylcypromine (TCP), which exhibits an IC50 of approximately 1 mM in the same biochemical assay [1]. This dramatic difference in potency underscores the substantial advancements in LSD1 inhibitor design and highlights the greater on-target engagement achievable with OG-L002 at pharmacologically relevant concentrations.
| Evidence Dimension | LSD1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 20 nM |
| Comparator Or Baseline | Tranylcypromine (TCP), IC50 ≈ 1 mM |
| Quantified Difference | OG-L002 is approximately 50,000-fold more potent than TCP |
| Conditions | Cell-free assay using human recombinant LSD1 protein and dimethylated H3K4 peptide substrate |
Why This Matters
Greater potency enables effective LSD1 inhibition at lower compound concentrations, reducing the likelihood of off-target effects and improving experimental signal-to-noise ratios.
- [1] Liang Y, Vogel JL, Narayanan A, Peng H, Kristie TM. A novel selective LSD1/KDM1A inhibitor epigenetically blocks herpes simplex virus lytic replication and reactivation from latency. mBio. 2013 Feb 5;4(1):e00558-12. doi: 10.1128/mBio.00558-12. View Source
